molecular formula C14H22N4O3 B1469657 tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate CAS No. 1417361-64-8

tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate

Cat. No.: B1469657
CAS No.: 1417361-64-8
M. Wt: 294.35 g/mol
InChI Key: FYQCOWMUDREBMW-UHFFFAOYSA-N
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Description

Tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C14H22N4O3 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of its biological activity based on diverse sources.

  • IUPAC Name : tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate
  • Molecular Formula : C13H21N3O2
  • Molecular Weight : 251.33 g/mol
  • CAS Number : 158654-89-8
  • Purity : ≥95% .

Antimicrobial Activity

This compound has shown significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, it exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.125 μg/mL, comparable to standard antibiotics like vancomycin and linezolid .

Bacterial Strain MIC (μg/mL)
MRSA0.78 - 3.125
VREfm0.78 - 3.125
Staphylococcus epidermidisModerate
Escherichia coliNo activity

Anti-inflammatory Activity

Research has indicated that this compound can modulate inflammatory responses. It has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in the activation of pro-inflammatory cytokines such as IL-1β. In vitro studies demonstrated that treatment with this compound significantly reduced ATP-induced pyroptosis in THP-1 macrophages, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has been explored in various studies. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways associated with cell survival and apoptosis . The detailed mechanisms are still under investigation, with ongoing research focusing on its interactions at the molecular level.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a series of clinical isolates of MRSA and VREfm. Results indicated a high degree of selectivity towards bacterial cells over mammalian cells, with no hemolytic activity observed in human cell lines at therapeutic concentrations .

Case Study 2: Anti-inflammatory Mechanism

A study published in Frontiers in Immunology investigated the effects of this compound on IL-1β release from LPS-stimulated THP-1 cells. The results showed that the compound effectively reduced IL-1β levels by inhibiting NLRP3 inflammasome activation, highlighting its potential therapeutic role in inflammatory diseases .

Properties

IUPAC Name

tert-butyl N-[1-(imidazole-1-carbonyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-12(19)16-11-4-7-17(8-5-11)13(20)18-9-6-15-10-18/h6,9-11H,4-5,7-8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQCOWMUDREBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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